2-chloro-N-[cyclopropyl(4-methylphenyl)methyl]acetamide
Description
2-Chloro-N-[cyclopropyl(4-methylphenyl)methyl]acetamide is a chloroacetamide derivative characterized by a cyclopropyl group attached to a 4-methylbenzyl moiety, which is further linked to a 2-chloroacetamide backbone. This compound belongs to the broader class of N-substituted acetamides, which are widely studied for their structural diversity and applications in pharmaceuticals, agrochemicals, and materials science . The cyclopropyl group introduces steric and electronic effects that may influence its reactivity, solubility, and biological activity compared to simpler aromatic or aliphatic analogs.
Properties
IUPAC Name |
2-chloro-N-[cyclopropyl-(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-9-2-4-10(5-3-9)13(11-6-7-11)15-12(16)8-14/h2-5,11,13H,6-8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKJMGDPNLXOHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2CC2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reaction Conditions
- 4-methylbenzylamine : Provides the 4-methylphenyl and benzyl amine moiety.
- Cyclopropylcarbonyl chloride : Acts as the acylating agent introducing the cyclopropylcarbonyl group.
- Base (e.g., sodium carbonate or triethylamine) : Neutralizes the acid generated during acylation.
- Chlorinating agent : Used for chlorination of the alpha-carbon of the acetamide intermediate.
Stepwise Synthesis
Amide Formation
4-methylbenzylamine is reacted with cyclopropylcarbonyl chloride in an inert solvent (such as dichloromethane or toluene) in the presence of a base to form the corresponding cyclopropyl(4-methylphenyl)methyl amide intermediate. The base scavenges the HCl generated, preventing side reactions.Alpha-Chlorination
The amide intermediate is then subjected to chlorination at the alpha position of the acetamide moiety. This is typically achieved using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions, yielding this compound.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Amide formation solvent | Dichloromethane, toluene | Non-polar solvents preferred |
| Base | Sodium carbonate, triethylamine | Neutralizes HCl, ensures reaction completion |
| Temperature (amide step) | 0–25 °C | Controlled to avoid side reactions |
| Chlorinating agent | Thionyl chloride, phosphorus pentachloride | Used for alpha-chlorination |
| Chlorination temperature | 0–50 °C | Mild conditions to prevent decomposition |
| Reaction time (amide step) | 1–4 hours | Sufficient for complete conversion |
| Reaction time (chlorination) | 1–3 hours | Monitored by TLC or HPLC |
| Purification | Filtration, recrystallization | Ensures purity >95% |
Research Findings and Observations
- The initial amide formation proceeds efficiently with high yields (typically >90%) when using equimolar amounts of 4-methylbenzylamine and cyclopropylcarbonyl chloride under mild base conditions.
- The choice of base influences the reaction rate and purity; sodium carbonate and triethylamine are commonly preferred for their mildness and ease of removal.
- Chlorination at the alpha position is best performed under controlled temperature to prevent over-chlorination or decomposition of the amide.
- The intermediate amide can be isolated and purified before chlorination, or the chlorination can be conducted in situ, depending on the scale and desired purity.
- Analytical techniques such as HPLC, IR, and NMR spectroscopy confirm the structure and purity of the final product.
Related Synthetic Routes and Analogous Compounds
Although specific literature on this compound is limited, analogous compounds such as 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide have been synthesized using similar acylation and chlorination strategies, with detailed process optimization reported in patent literature. For example, a novel method for 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide involves acylation of p-nitroaniline with chloroacetyl chloride followed by methylation under mild conditions, achieving high purity and yield suitable for scale-up.
Summary Table of Key Synthetic Steps for this compound
| Step Number | Reaction | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Amide formation | 4-methylbenzylamine + cyclopropylcarbonyl chloride, base, 0–25 °C, 1–4 h | Cyclopropyl(4-methylphenyl)methyl amide intermediate |
| 2 | Alpha-chlorination | Chlorinating agent (e.g., SOCl2), 0–50 °C, 1–3 h | This compound |
Chemical Reactions Analysis
2-chloro-N-[cyclopropyl(4-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Scientific Research Applications
2-chloro-N-[cyclopropyl(4-methylphenyl)methyl]acetamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[cyclopropyl(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Conformational Differences
The table below compares 2-chloro-N-[cyclopropyl(4-methylphenyl)methyl]acetamide with key analogs:
Physicochemical Properties
- Lipophilicity (logP): The cyclopropyl group in the target compound likely increases logP compared to non-cyclopropyl analogs (e.g., 2-chloro-N-(4-methylphenyl)acetamide), enhancing membrane permeability but reducing aqueous solubility .
- Hydrogen Bonding: Unlike 2-chloro-N-(3-methylphenyl)acetamide, where the N–H bond adopts a syn conformation relative to meta-methyl groups , the cyclopropyl substituent may restrict rotational freedom, altering intermolecular hydrogen bonding (e.g., N–H⋯O interactions) and crystal lattice stability .
Biological Activity
2-chloro-N-[cyclopropyl(4-methylphenyl)methyl]acetamide is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C13H16ClNO
- Molecular Weight : 237.73 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The presence of the cyclopropyl and benzylamine moieties enhances its binding affinity, potentially modulating biochemical pathways that lead to therapeutic effects.
Antimicrobial Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, related alkaloids have shown effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 4.69 to 22.9 µM against various strains, including Staphylococcus aureus and Escherichia coli .
| Microbial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Enterococcus faecalis | 8.33 |
| Escherichia coli | 2.33 |
| Pseudomonas aeruginosa | 13.40 |
Antiparasitic Activity
In the context of malaria treatment, compounds similar to this compound have been evaluated for their antiplasmodial activity. While some derivatives showed weak inhibition of the PfGSK-3 enzyme, they demonstrated strong antiparasitic activity with IC50 values in the low nanomolar range, indicating their potential as new antimalarial agents .
Case Studies
- Antimicrobial Efficacy : A study examined the antibacterial effects of various substituted alkaloids, revealing a correlation between structural modifications and enhanced antimicrobial activity. The introduction of electron-donating groups on aromatic rings was found to improve inhibitory actions against bacterial strains .
- Antiparasitic Potential : Research focused on thieno[2,3-b]pyridine derivatives revealed that certain structural features are essential for maintaining high levels of antiparasitic activity against Plasmodium falciparum. These findings suggest that similar modifications in this compound could enhance its therapeutic profile .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of specific functional groups significantly influences the biological activity of related compounds. For instance:
- Cyclopropyl Group : Enhances binding affinity to target enzymes.
- Benzylamine Moiety : Contributes to overall stability and interaction with biological targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-N-[cyclopropyl(4-methylphenyl)methyl]acetamide, and how can reaction conditions be optimized to improve yield?
- Methodology : The compound can be synthesized via nucleophilic substitution (SN2) between cyclopropyl(4-methylphenyl)methylamine and chloroacetyl chloride. Optimization involves:
- Temperature control : Maintaining 0–5°C during amine-chloroacetyl chloride coupling to minimize side reactions.
- Solvent selection : Dichloromethane or THF improves solubility of intermediates .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%).
- Data Table :
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Dichloromethane | 72 | 92 |
| THF | 68 | 95 |
Q. How can structural integrity and purity be confirmed for this compound?
- Analytical Techniques :
- NMR : ¹H and ¹³C NMR verify the cyclopropyl, acetamide, and aryl proton environments (e.g., δ 1.2–1.5 ppm for cyclopropyl protons) .
- HPLC-MS : Confirms molecular weight (MW: 291.8 g/mol) and absence of byproducts.
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., N–H⋯O interactions) .
Advanced Research Questions
Q. How do substituents on the cyclopropyl and aryl groups influence the compound’s intermolecular interactions and crystallographic packing?
- Structural Analysis :
- Hydrogen Bonding : The N–H group forms chains via N–H⋯O bonds, as observed in analogous chloroacetamides. Substituents like methyl on the aryl ring enhance hydrophobic interactions, affecting crystal density .
- Conformational Flexibility : Cyclopropyl’s rigidity restricts rotation, stabilizing specific conformations. Compare with non-cyclopropyl analogs (e.g., 2-chloro-N-(2,6-dimethylphenyl)acetamide) to assess steric effects .
- Data Table :
| Compound | Hydrogen Bond Length (Å) | Melting Point (°C) |
|---|---|---|
| Target compound | 2.02 | 148–150 |
| 2-Chloro-N-(2,4-dichlorophenyl)acetamide | 2.05 | 162–164 |
Q. What strategies resolve contradictory spectral data (e.g., NMR vs. IR) for this compound?
- Multi-Technique Approach :
- Variable-Temperature NMR : Resolves dynamic effects (e.g., cyclopropyl ring puckering).
- IR Correlation : Confirm acetamide C=O stretch (~1650 cm⁻¹) and absence of free –NH₂ (ruling out hydrolysis) .
- DFT Calculations : Predict vibrational modes and compare with experimental IR/NMR to identify discrepancies .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- SAR Insights :
- Electron-Withdrawing Groups : Chlorine at position 2 increases electrophilicity, enhancing reactivity in nucleophilic environments.
- Cyclopropyl Substitution : Improves metabolic stability compared to linear alkyl chains, as shown in kinase inhibitor studies .
- Data Table :
| Derivative (R-group) | IC₅₀ (μM) for Target Enzyme | LogP |
|---|---|---|
| –H | 12.3 | 2.8 |
| –CF₃ | 5.1 | 3.5 |
Experimental Design Considerations
Q. What crystallographic parameters should be prioritized for resolving hydrogen-bonding networks in this compound?
- Key Parameters :
- Resolution : <0.8 Å to resolve cyclopropyl ring geometry.
- Temperature : 100 K minimizes thermal motion artifacts.
- Software : SHELXL for refinement, leveraging its robust handling of small-molecule hydrogen bonds .
Q. How can computational modeling (e.g., MD simulations) predict solvent effects on conformational stability?
- Protocol :
- Solvent Models : Use explicit solvent (e.g., water, DMSO) in GROMACS or AMBER.
- Free Energy Calculations : Compare cyclopropyl ring stability in polar vs. nonpolar solvents.
- Validation : Overlay simulation snapshots with X-ray data to confirm accuracy .
Contradiction Management
Q. How to address discrepancies between theoretical (DFT) and experimental bond angles in the cyclopropyl ring?
- Root Cause : Basis set limitations (e.g., B3LYP/6-31G* underestimates ring strain).
- Solution :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
